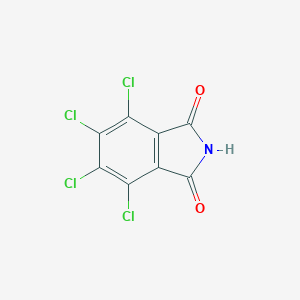
3,4,5,6-Tetrachlorophthalimide
Descripción general
Descripción
Synthesis Analysis
3,4,5,6-Tetrachlorophthalimide can be synthesized through a novel sequential reaction of trichloroacetimidate with C-nucleophiles, as described by Ali and Mohamed (2010). This method involves reacting trichloroacetimidate with various nucleophiles like arenes, alkenes, and active methylene to produce N-substituted-3,4,5,6-tetrachlorophthalimides (Ali & Mohamed, 2010). Another synthesis method involves the reaction of benzene sulfonamides with 4,5,6,7-tetrachlorophthalic anhydride, leading to derivatives with inhibitory properties against human carbonic anhydrase isoforms (Sethi et al., 2013).
Molecular Structure Analysis
The molecular structure of N-(2-Hydroxyphenyl)tetrachlorophthalimide, a derivative, has been characterized using elemental analysis, 1H NMR spectra, and single crystal X-ray diffraction. This structure belongs to the monoclinic space group, demonstrating specific dihedral angles between the phthalimide and 2-hydroxyphenyl groups (Liang Jian, 2014).
Chemical Reactions and Properties
Al-Azzawi and Hammud (2013) have shown the synthesis of new derivatives of 1,3,4-oxadiazoles and 1,2,4-triazoles linked to the 3,4,5,6-tetrachlorophthalimide moiety. This involves multistep reactions starting with the preparation of 3,4,5,6-tetrachlorophthalimide from tetrachlorophthalic anhydride and urea (Al-Azzawi & Hammud, 2013).
Physical Properties Analysis
The physical properties of compounds containing 3,4,5,6-tetrachlorophthalimide groups have been extensively studied. For instance, new polyamides containing chlorinated phthalimide groups synthesized by Hamciuc et al. (1997) exhibit high thermal stability, with decomposition temperatures above 400°C, and no glass transition up to 350°C (Hamciuc et al., 1997).
Aplicaciones Científicas De Investigación
Synthesis of N-Substituted Derivatives : A method was developed to prepare N-substituted-3,4,5,6-tetrachlorophthalimides using trichloroacetimidate with various C-nucleophiles, which could be beneficial for synthetic chemistry applications (Ali & Mohamed, 2010).
Polymer Chemistry : 3,4,5,6-Tetrachlorophthalimide was used to create polyisophthalamides with pendent acetoxybenzamide or imide groups. These polymers displayed good solubility, thermal stability, and physical properties, useful in materials science (Sava & Hamciuc, 2006).
Synthesis of Oxadiazole and Triazole Derivatives : It was involved in the synthesis of new 1,3,4-oxadiazoles and 1,2,4-triazoles derivatives, which might have potential in pharmaceutical and chemical industries (Al-Azzawi & Hammud, 2013).
Optical and Electronic Properties : The compound was investigated for its polarizability and hyperpolarizability, indicating potential applications in optical and electronic materials (Asghari-Khiavi, Hojati-Talemi, & Safinejad, 2009).
Medicinal Chemistry : Studies have explored its use in synthesizing compounds with potential antibacterial, antioxidant, and DNA binding properties. This includes research into its cytotoxic activity and interaction with DNA, suggesting applications in drug development and cancer therapy (Nayab et al., 2015).
Boron Neutron Capture Therapy : Tetrachlorophthalimide analogues bearing a boron-pinacolate ester group were evaluated for glycosidase inhibition and anticancer properties, which is significant for developing therapeutic agents in boron neutron capture therapy (Campkin et al., 2022).
Cathodic Reduction Study : Its cathodic reduction in an aqueous medium was studied, providing insights into electrochemical processes that could be relevant for industrial applications (Allen & Ocampo, 1956).
Exciton Coupling in Bichromophoric Systems : The compound was studied for exciton coupling effects, extending its application in stereochemical assignments by circular dichroism spectroscopy (Gawroński et al., 1996).
Propiedades
IUPAC Name |
4,5,6,7-tetrachloroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUUYZVKCMCHLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061791 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-Tetrachlorophthalimide | |
CAS RN |
1571-13-7 | |
| Record name | Tetrachlorophthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5,6-Tetrachlorophthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachlorophthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6-tetrachlorophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5,6-TETRACHLOROPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8JA407327 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

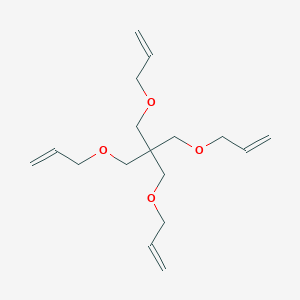
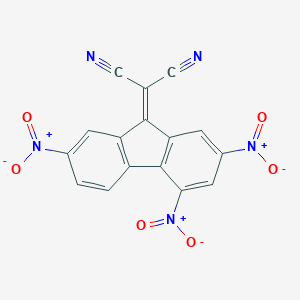


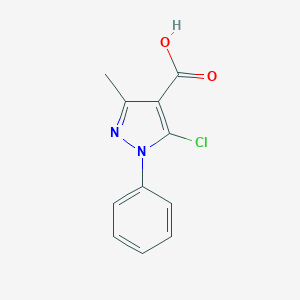
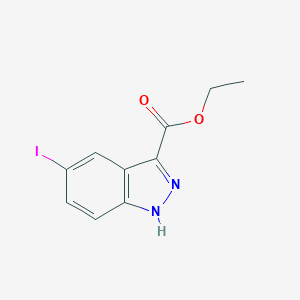

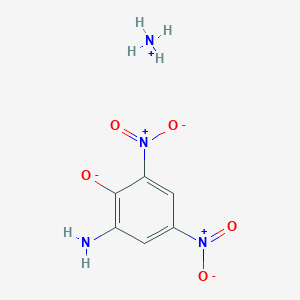
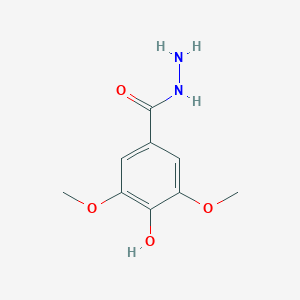
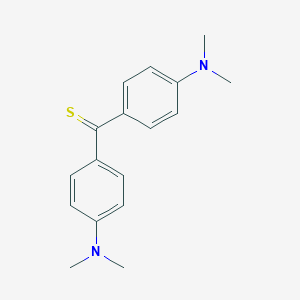

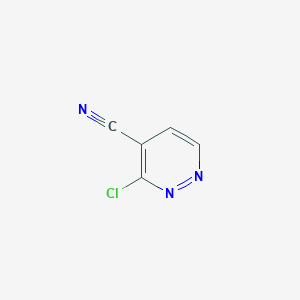
![2-Methylbenzo[b]thiophene](/img/structure/B72938.png)
